molecular formula C18H15BrF3N5O B607174 DNS-8254 CAS No. 1821107-98-5

DNS-8254

Cat. No.: B607174
CAS No.: 1821107-98-5
M. Wt: 454.2512
InChI Key: TTWAYHJJEHLVNR-LBPRGKRZSA-N
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Description

DNS-8254 is a potent and selective phosphodiesterase 2 (PDE2) inhibitor under investigation for neurodegenerative disorders, particularly Alzheimer’s disease (AD). Preclinical studies demonstrate its ability to enhance visual recognition memory in rodent models, as evidenced by improved performance in the Novel Object Recognition (NOR) test . Structurally, this compound belongs to a class of heterocyclic compounds optimized for blood-brain barrier penetration and PDE2A isoform specificity. Its mechanism involves elevating cyclic guanosine monophosphate (cGMP) levels, which activate protein kinase G (PKG) and downstream CREB phosphorylation—a pathway critical for synaptic plasticity and memory consolidation . This compound has entered clinical trials, with patents covering its synthesis and therapeutic applications, positioning it as a promising candidate for AD-related cognitive impairment .

Properties

CAS No.

1821107-98-5

Molecular Formula

C18H15BrF3N5O

Molecular Weight

454.2512

IUPAC Name

(S)-(3-bromo-4-fluorophenyl)(3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)methanone

InChI

InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1

InChI Key

TTWAYHJJEHLVNR-LBPRGKRZSA-N

SMILES

O=C(C1=CC=C(F)C(Br)=C1)N(CC(F)(F)C2)C[C@@]2([H])C3=CC(C)=NC4=NC=NN43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DNS-8254;  DNS 8254;  DNS8254.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNS-8254 involves the formation of a [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is then subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

DNS-8254 primarily undergoes substitution reactions due to the presence of reactive sites on its triazole ring. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the triazole ring .

Scientific Research Applications

DNS-8254 has a wide range of applications in scientific research:

Mechanism of Action

DNS-8254 exerts its effects by selectively inhibiting Phosphodiesterase 2, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately enhancing memory and cognitive functions. The increased potency of this compound is facilitated by the formation of a halogen bond with the oxygen of Tyrosine 827 present in the active site of Phosphodiesterase 2 .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological and Clinical Profiles
Compound Target Therapeutic Application Key Findings Clinical Status
This compound PDE2A Alzheimer’s disease Improves NOR test performance in rats; enhances cGMP/CREB signaling Phase II trials
PF-05085727 PDE2A Cognitive disorders (preclinical) Structural analog of this compound; limited published efficacy data Preclinical
PF-05180999 PDE2A Neurodegeneration Similar scaffold to this compound; no AD-specific data available Preclinical
Cilostazol PDE3 Vascular dementia, AD comorbidity Increases cerebral blood flow; reduces Aβ/tau pathology in AD models Approved (antiplatelet)
Table 2: Structural and Pharmacokinetic Properties
Compound Molecular Weight BBB Penetration Solubility (mg/mL) CYP Inhibition
This compound ~400 (estimated) High 0.052* CYP1A2
Cilostazol 369.46 Moderate 0.24* None

*Values inferred from structurally related compounds in and .

Research Findings

This compound vs. PDE2 Inhibitors (PF-05085727/PF-05180999)
  • Specificity : this compound exhibits higher selectivity for PDE2A over other PDE isoforms compared to PF compounds, which share structural similarities but lack detailed AD-focused data .
  • Cognitive Effects: this compound uniquely improves visual recognition memory in the NOR test, whereas PF analogs are primarily characterized by biochemical efficacy (e.g., cGMP elevation) without explicit behavioral data .
This compound vs. Cilostazol (PDE3 Inhibitor)
  • Mechanistic Divergence : Cilostazol’s PDE3 inhibition increases cerebral blood flow, indirectly mitigating AD pathology (e.g., Aβ aggregation), while this compound directly modulates neuronal cGMP/CREB pathways .
  • Clinical Relevance : Cilostazol is repurposed for AD due to its vascular benefits, whereas this compound is a first-in-class candidate targeting synaptic dysfunction .

Clinical and Developmental Considerations

  • Cilostazol : Despite clinical availability, its utility in AD remains adjunctive, highlighting the need for PDE2-specific agents like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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